4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid
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Overview
Description
4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[55]undecane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[55]undecane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid
- 9-[(Tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
- 9-[(Tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Uniqueness
4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the tert-butoxycarbonyl protecting group. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H23NO6 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-10(11(16)17)20-14(9-15)4-6-19-7-5-14/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
GQGNQSUHIRCEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2(C1)CCOCC2)C(=O)O |
Origin of Product |
United States |
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